4-(4-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-chlorophenylpiperazine with 2-fluorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could potentially reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents or halogenating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: May be used in the production of pharmaceuticals or as a research chemical.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide would depend on its specific biological targets. Typically, piperazine derivatives interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperazine: A simpler derivative without the fluorophenyl group.
N-(2-fluorophenyl)piperazine: Another derivative lacking the chlorophenyl group.
Uniqueness
4-(4-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct pharmacological properties compared to its simpler analogs.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-13-5-7-14(8-6-13)21-9-11-22(12-10-21)17(23)20-16-4-2-1-3-15(16)19/h1-8H,9-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIGFBAYNOAESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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